molecular formula C6H10Cl2N4S B2854630 2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride CAS No. 1448029-74-0

2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride

Cat. No.: B2854630
CAS No.: 1448029-74-0
M. Wt: 241.13
InChI Key: RQDYYKITQAWTAY-UHFFFAOYSA-N
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Description

2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride is a heterocyclic compound that features a unique fusion of thiazole and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of both thiazole and triazole moieties endows it with diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to introduce the triazole moiety. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization, chromatography, and solvent extraction are employed to purify the final product. The use of automated reactors and continuous flow systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the thiazole or triazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted thiazole and triazole derivatives, which can exhibit enhanced biological or chemical properties.

Scientific Research Applications

2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications as an antimicrobial, antifungal, and anticancer agent.

    Industry: The compound is utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Triazole Derivatives: Compounds such as fluconazole and voriconazole contain the triazole ring and are used as antifungal agents.

Uniqueness: 2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride is unique due to the combination of thiazole and triazole rings, which imparts a broader spectrum of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-([1,3]thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S.2ClH/c7-2-1-5-3-11-6-9-8-4-10(5)6;;/h3-4H,1-2,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDYYKITQAWTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NN=C2S1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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